Jionoside C
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Overview
Description
Jionoside C is a naturally occurring compound found in various plant species. It is a type of glycoside, specifically a phenylethanoid glycoside, with the molecular formula C29H36O13 and a molecular weight of 592.59 g/mol . This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Jionoside C typically involves the extraction from plant sources such as Clerodendrum infortunatum. The extraction process includes the use of solvents like methanol or ethanol to isolate the glycosides from the plant material . The isolated glycosides are then purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in certain plants. large-scale extraction methods involve the use of advanced chromatographic techniques and solvent extraction processes to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Jionoside C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenolic groups present in the compound.
Reduction: Reduction reactions can alter the glycosidic bonds.
Substitution: Substitution reactions can occur at the hydroxyl groups of the glycoside.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and pyridine are employed for acetylation reactions.
Major Products Formed
The major products formed from these reactions include modified glycosides with altered biological activities. For example, oxidation can lead to the formation of quinones, while reduction can yield deoxy-sugars .
Scientific Research Applications
Jionoside C has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of glycosides and their chemical properties.
Biology: This compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research has shown its potential in antidiabetic and anticancer activities.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Jionoside C involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.
Antidiabetic Activity: It inhibits carbohydrate-digesting enzymes like α-amylase and α-glucosidase.
Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Jionoside D: Another phenylethanoid glycoside with similar biological activities.
Brachynoside: A glycoside with comparable antioxidant and anti-inflammatory properties.
Incanoside C: Known for its antidiabetic and anticancer activities.
Uniqueness of Jionoside C
This compound stands out due to its unique combination of phenolic and glycosidic structures, which contribute to its diverse biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research .
Properties
IUPAC Name |
[5-hydroxy-2-(hydroxymethyl)-6-(2-phenylethoxy)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O13/c1-15-22(34)23(35)24(36)29(39-15)42-27-25(37)28(38-12-11-16-5-3-2-4-6-16)40-20(14-30)26(27)41-21(33)10-8-17-7-9-18(31)19(32)13-17/h2-10,13,15,20,22-32,34-37H,11-12,14H2,1H3/b10-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRDIRUVTNZWOU-NTMALXAHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC=CC=C4)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)/C=C\C3=CC(=C(C=C3)O)O)CO)OCCC4=CC=CC=C4)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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